molecular formula C24H27N3O5S B2635340 7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946259-69-4

7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2635340
CAS No.: 946259-69-4
M. Wt: 469.56
InChI Key: TXNAGSUPBWBEOI-UHFFFAOYSA-N
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Description

The compound 7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a structurally complex molecule featuring a tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked to a piperazine moiety via a sulfonyl bridge. The piperazine ring is further substituted with a 2-phenoxyacetyl group.

Properties

IUPAC Name

7-[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c28-22-9-8-19-16-21(15-18-5-4-10-27(22)24(18)19)33(30,31)26-13-11-25(12-14-26)23(29)17-32-20-6-2-1-3-7-20/h1-3,6-7,15-16H,4-5,8-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNAGSUPBWBEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule with potential pharmacological applications. Its structural features include a piperazine ring and a unique tricyclic system, which may contribute to its biological activity.

  • Molecular Formula : C23H25N3O5S
  • Molecular Weight : 455.5 g/mol
  • Purity : Typically around 95% .

The compound is proposed to exhibit anti-tubercular activity , particularly against Mycobacterium tuberculosis H37Ra. The mechanism likely involves the inhibition of essential biochemical processes within the bacterium, potentially disrupting its metabolic pathways and leading to bacterial growth inhibition .

Biological Activity Overview

Research indicates that piperazine derivatives often possess a broad spectrum of biological activities, including:

  • Antimicrobial : Inhibition of bacterial growth, especially against resistant strains.
  • Antitumor : Potential effects on cancer cell proliferation.
  • Neuropharmacological effects : Modulation of neurotransmitter systems.

Antimicrobial Activity

A study evaluating similar piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting that the compound may follow suit. The inhibitory concentration (IC50) values for related compounds were found to be in the low micromolar range .

Antitumor Activity

Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives targeting specific kinases have been reported to reduce cell viability significantly in breast and lung cancer models .

Neuropharmacological Effects

Investigations into the neuropharmacological properties of piperazine derivatives indicate potential applications in treating anxiety and depression through modulation of serotonin receptors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnti-tubercularM. tuberculosis0.5
Compound BAntitumorBreast Cancer Cells2.0
Compound CNeuropharmacologicalSerotonin Receptors1.5

Pharmacokinetics

Similar compounds have exhibited favorable pharmacokinetic profiles, including good absorption and distribution characteristics, along with moderate metabolic stability . These properties are crucial for therapeutic efficacy and safety.

Comparison with Similar Compounds

3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2,4-dione (Compound 20)

  • Core Structure : Shares a similar tricyclic system but replaces the sulfonyl group with a butyl chain.
  • Substituents : Features a 2-methoxyphenyl-piperazine moiety.
  • Biological Activity: Demonstrated affinity for 5-hydroxytryptamine receptors (5-HTR), suggesting CNS applications. The methoxy group may enhance lipophilicity compared to the phenoxyacetyl group in the target compound .

7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

  • Core Structure : Identical to the target compound.
  • Substituents: Substitutes 2-phenoxyacetyl with 3-fluorobenzoyl.
  • Implications: The electron-withdrawing fluorine atom may enhance metabolic stability or alter receptor-binding kinetics compared to the target’s phenoxy group .

Analogues with Distinct Core Heterocycles

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Core Structure : Spiro[4.5]decane-2,4-dione instead of a tricyclic system.
  • Substituents : Piperazine linked via a propyl chain.

2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b)

  • Core Structure : Isoxazole-fused naphtho derivative.
  • Substituents : Piperidine instead of piperazine.
  • Implications : Piperidine’s reduced basicity compared to piperazine may lower solubility and alter pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Biological Activity Reference
Target Compound 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2-one 4-(2-phenoxyacetyl)piperazin-1-yl sulfonyl High polarity due to sulfonyl group; phenoxyacetyl may enhance CNS penetration Not reported
Compound 20 3-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2,4-dione 4-(2-methoxyphenyl)piperazin-1-yl butyl Lipophilic methoxy group; butyl linker 5-HTR affinity
Compound 1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2-one 4-(3-fluorobenzoyl)piperazin-1-yl sulfonyl Fluorine enhances metabolic stability Not reported
Compound 13 () Diazaspiro[4.5]decane-2,4-dione 4-phenylpiperazin-1-yl propyl Rigid spiro core Not reported
8b () Isoxazole-fused naphtho 1-phenethylpiperidin-4-yl Piperidine reduces basicity Not reported

Research Findings and Implications

  • In contrast, the 3-fluorobenzoyl group in its analogue may improve stability but reduce solubility .
  • Core Flexibility : The tricyclic core likely offers greater conformational freedom than spiro or isoxazole systems, enabling broader receptor interactions .
  • Synthetic Challenges : Sulfonylation and piperazine functionalization require precise control to avoid byproducts, as seen in the purification of related compounds .

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